

EXP3179 supplier and purchasing information for research

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Compound of Interest

Compound Name: EXP3179

Cat. No.: B142375

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Application Notes and Protocols for EXP3179

For Research Use Only

Product Information

- Product Name: **EXP3179**
- Synonyms: Losartan Carboxaldehyde
- CAS Number: 114798-36-6
- Molecular Formula: $C_{22}H_{21}ClN_6O$
- Molecular Weight: 420.89 g/mol

Purchasing and Storage

EXP3179 is available for research purposes from various suppliers. One such supplier is MedChemExpress.

Supplier	Product Number	Formulation	Pricing (Example)
MedChemExpress	HY-114950	Solid Powder	Varies by size
10 mM in DMSO	\$78 for 1 mL		

Storage Conditions:

- Solid Powder: -20°C for 3 years
- In Solvent: -80°C for 6 months; -20°C for 1 month

Solubility:

- DMSO: ≥ 125 mg/mL (≥ 296.99 mM) - ultrasonic treatment may be needed

Preparation of Stock Solutions:

Desired Concentration	Solvent	1 mg Mass	5 mg Mass	10 mg Mass
1 mM	DMSO	2.3759 mL	11.8796 mL	23.7592 mL
5 mM	DMSO	0.4752 mL	2.3759 mL	4.7518 mL
10 mM	DMSO	0.2376 mL	1.1880 mL	2.3759 mL

In Vivo Formulation:

Two example protocols for preparing **EXP3179** for in vivo administration are provided by MedChemExpress. The final concentration should be adjusted based on the specific experimental requirements.

- Protocol 1 (Saline-based):
 - Add 10% DMSO to the appropriate amount of **EXP3179** powder.
 - Add 40% PEG300 and mix.
 - Add 5% Tween-80 and mix.
 - Add 45% saline to the final volume. Solubility: ≥ 2.08 mg/mL (4.94 mM)
- Protocol 2 (Corn oil-based):

- Add 10% DMSO to the appropriate amount of **EXP3179** powder.
- Add 90% corn oil to the final volume and mix. Solubility: ≥ 2.08 mg/mL (4.94 mM)

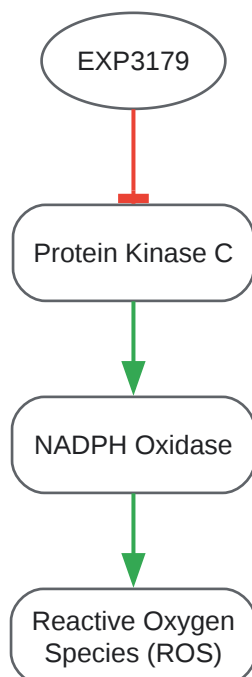
Introduction to EXP3179

EXP3179 is an active metabolite of the angiotensin II receptor blocker (ARB), losartan. Notably, **EXP3179**'s biological activities are largely independent of the angiotensin II type 1 receptor (AT1R).^{[1][2]} Its pleiotropic effects make it a valuable tool for investigating various cellular signaling pathways, particularly those involved in inflammation, oxidative stress, and endothelial function.

Key Signaling Pathways and Mechanisms of Action

EXP3179 has been shown to modulate several key signaling pathways:

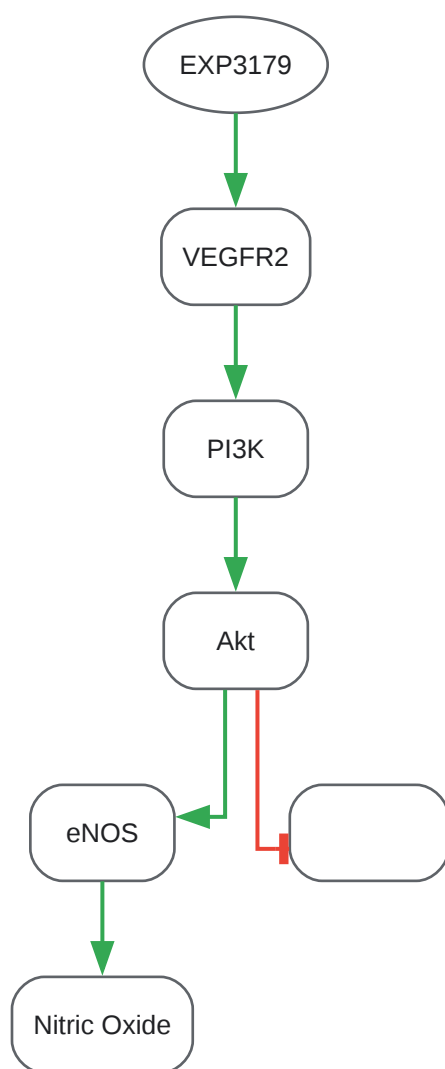
- Inhibition of NADPH Oxidase via PKC Pathway: **EXP3179** inhibits the activity of NADPH oxidase, a major source of reactive oxygen species (ROS), in phagocytic cells. This inhibition is achieved by targeting the protein kinase C (PKC) signaling pathway, which is crucial for the assembly and activation of the NADPH oxidase complex.^{[1][3]}



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EXP3179 inhibits NADPH oxidase by targeting PKC.

- Activation of VEGFR2/PI3K/Akt Pathway: In endothelial cells, **EXP3179** activates the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), leading to the downstream activation of the PI3K/Akt signaling cascade. This results in the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), a key enzyme in producing the vasodilator nitric oxide (NO). This pathway also contributes to the anti-apoptotic effects of **EXP3179** in endothelial cells.[4]



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EXP3179 activates the VEGFR2/PI3K/Akt pathway.

- Inhibition of Cyclooxygenase-2 (COX-2) Expression: **EXP3179** has demonstrated anti-inflammatory properties by inhibiting the expression of COX-2, a key enzyme in the synthesis of pro-inflammatory prostaglandins. This effect contributes to its overall anti-inflammatory profile.
- Partial Agonism of PPAR-γ: **EXP3179** acts as a partial agonist for the Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ), a nuclear receptor involved in regulating glucose metabolism and inflammation.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effects of **EXP3179**.

Protocol 1: Determination of NADPH Oxidase Activity in Phagocytic Cells

This protocol is adapted from studies investigating the inhibitory effect of **EXP3179** on NADPH oxidase.

Materials:

- Phagocytic cells (e.g., human peripheral blood mononuclear cells - PBMCs)
- **EXP3179**
- Phorbol 12-myristate 13-acetate (PMA)
- Lucigenin
- Krebs-HEPES buffer

Procedure:

- Isolate PBMCs from whole blood using a density gradient centrifugation method.
- Resuspend the cells in Krebs-HEPES buffer.

- Pre-incubate the cells with various concentrations of **EXP3179** (e.g., 1-100 μ M) or vehicle (DMSO) for 30 minutes at 37°C.
- Add lucigenin (a chemiluminescent probe for superoxide) to a final concentration of 5 μ M.
- Stimulate the cells with PMA (e.g., 1 μ M) to activate NADPH oxidase.
- Immediately measure chemiluminescence using a luminometer at 37°C for a specified period (e.g., 30 minutes).
- Calculate the NADPH oxidase activity as the integral of the chemiluminescence signal over time and normalize to the cell number.

Data Presentation:

Treatment	Concentration (μ M)	NADPH Oxidase Activity (Relative Luminescence Units)	% Inhibition
Vehicle (DMSO)	-	0%	
EXP3179	1		
EXP3179	10		
EXP3179	100		

Protocol 2: Western Blot Analysis of VEGFR2/PI3K/Akt Pathway Activation in Endothelial Cells

This protocol outlines the steps to assess the phosphorylation status of key proteins in the VEGFR2/PI3K/Akt pathway in response to **EXP3179**.

Materials:

- Endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)
- **EXP3179**

- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies (e.g., anti-phospho-VEGFR2, anti-VEGFR2, anti-phospho-Akt, anti-Akt, anti-phospho-eNOS, anti-eNOS)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

- Culture HUVECs to 80-90% confluency.
- Serum-starve the cells for 4-6 hours.
- Treat the cells with **EXP3179** (e.g., 10^{-7} M) for various time points (e.g., 0, 5, 15, 30 minutes).
- Lyse the cells with ice-cold lysis buffer.
- Determine the protein concentration of the lysates using a BCA or Bradford assay.
- Separate equal amounts of protein (e.g., 20-30 μ g) by SDS-PAGE.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Data Presentation:

Treatment	Time (min)	p-VEGFR2 / Total VEGFR2 (Fold Change)	p-Akt / Total Akt (Fold Change)	p-eNOS / Total eNOS (Fold Change)
Vehicle	0	1.0	1.0	1.0
EXP3179	5			
EXP3179	15			
EXP3179	30			

Protocol 3: Assessment of Endothelial Cell Apoptosis by TUNEL Assay

This protocol describes the use of the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay to evaluate the anti-apoptotic effect of **EXP3179**.

Materials:

- Endothelial cells
- **EXP3179**
- Apoptosis-inducing agent (e.g., TNF- α)
- TUNEL assay kit
- Fluorescence microscope

Procedure:

- Seed endothelial cells on coverslips or in a multi-well plate.
- Pre-treat the cells with **EXP3179** (e.g., 10^{-7} M) for a specified time (e.g., 2 hours).
- Induce apoptosis by treating the cells with TNF- α (e.g., 10 ng/mL) for 6-24 hours.
- Fix and permeabilize the cells according to the TUNEL assay kit manufacturer's instructions.

- Perform the TUNEL staining procedure as per the kit protocol.
- Counterstain the nuclei with DAPI or another suitable nuclear stain.
- Visualize the cells under a fluorescence microscope and count the number of TUNEL-positive (apoptotic) and total cells.
- Calculate the percentage of apoptotic cells.

Data Presentation:

Treatment	% Apoptotic Cells
Control	
TNF- α	
EXP3179 + TNF- α	
EXP3179	

Protocol 4: Ex Vivo Vasoconstriction Assay in Aortic Rings

This protocol details the methodology to assess the effect of **EXP3179** on phenylephrine-induced vasoconstriction in isolated aortic rings.

Materials:

- Rodent aorta
- **EXP3179**
- Phenylephrine (PE)
- Krebs-Henseleit solution
- Organ bath system with isometric force transducers

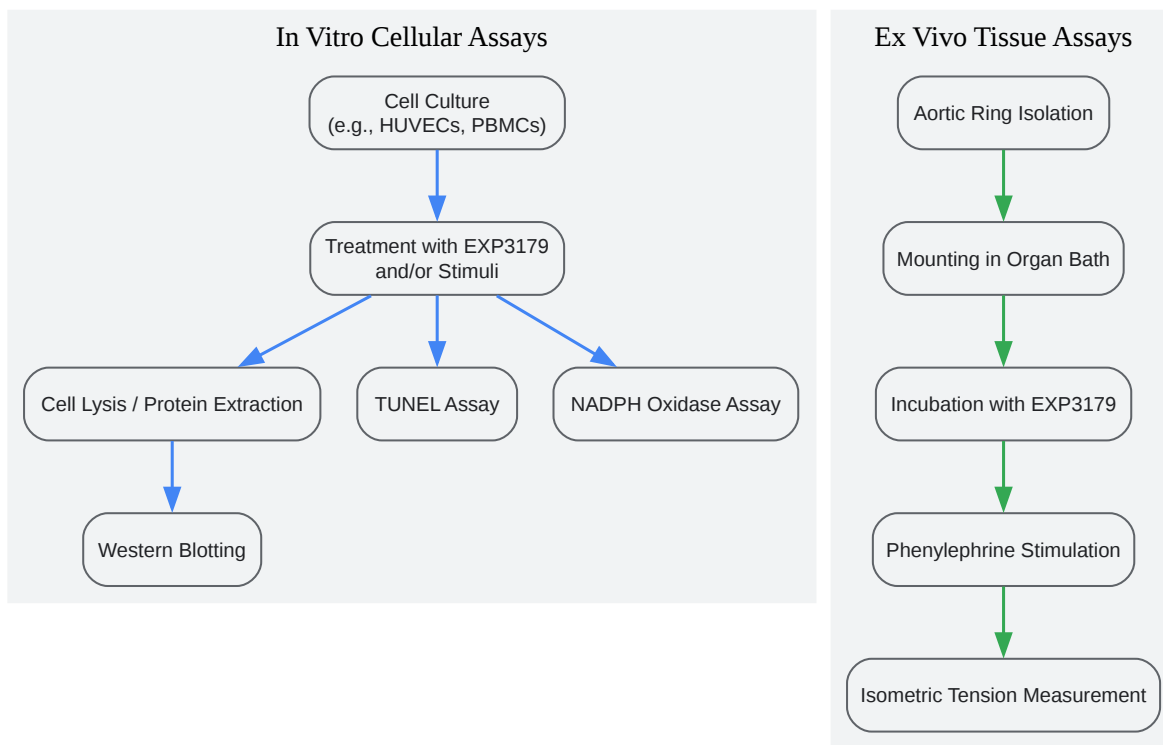
Procedure:

- Isolate the thoracic aorta from a euthanized rodent and place it in cold Krebs-Henseleit solution.
- Clean the aorta of adhering connective tissue and cut it into 2-3 mm rings.
- Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
- Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 g.
- Pre-incubate the aortic rings with **EXP3179** (e.g., 20 µM) or vehicle for 30 minutes.
- Induce vasoconstriction by cumulatively adding phenylephrine (e.g., 10⁻⁹ to 10⁻⁵ M).
- Record the isometric tension developed by the aortic rings.
- Construct dose-response curves for phenylephrine in the presence and absence of **EXP3179**.

Data Presentation:

Phenylephrine Concentration (M)	Contraction (% of max) - Vehicle	Contraction (% of max) - EXP3179
10 ⁻⁹		
10 ⁻⁸		
10 ⁻⁷		
10 ⁻⁶		
10 ⁻⁵		

Experimental Workflows



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General experimental workflows for studying **EXP3179**.

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References

- 1. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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